3-(Hydroxymethyl)-1-methylpiperidin-2-one
Description
3-(Hydroxymethyl)-1-methylpiperidin-2-one is a six-membered lactam (piperidin-2-one) derivative featuring a hydroxymethyl (–CH₂OH) group at position 3 and a methyl (–CH₃) group at position 1. The hydroxymethyl group introduces polarity, influencing solubility and intermolecular interactions, while the methyl group at position 1 may enhance metabolic stability compared to unmethylated analogs.
Properties
IUPAC Name |
3-(hydroxymethyl)-1-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-9)7(8)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWINIVAYENZCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587328 | |
| Record name | 3-(Hydroxymethyl)-1-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944276-44-2 | |
| Record name | 3-(Hydroxymethyl)-1-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)-1-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:
- Dissolve 1-methylpiperidin-2-one in a suitable solvent such as methanol.
- Add formaldehyde and a base such as sodium hydroxide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Formyl)-1-methylpiperidin-2-one or 3-(Carboxyl)-1-methylpiperidin-2-one.
Reduction: 3-(Hydroxymethyl)-1-methylpiperidin-2-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methylpiperidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Ring Size and Substituent Effects
Key Observations :
- Substituent Position : The hydroxymethyl group at C3 in the target compound contrasts with C5-hydroxy in 5-hydroxy-1-methylpiperidin-2-one . Positional differences may alter hydrogen-bonding capacity and metabolic pathways.
- Ring Type: Isoxazolidine and benzopyranone derivatives (e.g., ) demonstrate that non-lactam rings with hydroxymethyl groups can exhibit distinct bioactivity profiles, such as antiviral or CNS effects .
Physicochemical Properties
- Optical Activity : highlights that R-configuration in aliphatic hydroxymethyl compounds correlates with negative optical rotation (e.g., [α]₂₀ᴰ = -0.567). This suggests stereochemistry at C3 in the target compound may influence its chiroptical properties .
Biological Activity
3-(Hydroxymethyl)-1-methylpiperidin-2-one (CAS No. 944276-44-2) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxymethyl group at the 3-position and a methyl group at the 1-position of the piperidine ring, which contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxymethyl group enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
2. Neuroprotective Effects
Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially through the inhibition of neuroinflammatory processes and oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases.
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. The structural features of piperidines often correlate with enhanced antimicrobial efficacy, making this compound a candidate for further exploration in antibiotic development.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal models | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound was found to significantly inhibit the growth of human breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotection
A research article highlighted the potential neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Treatment with this compound reduced cell death by approximately 30% compared to untreated controls, suggesting its utility in neurodegenerative disease models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
